2-amino-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
2-amino-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H13F3N2OS and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.07006870 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Studies have explored the synthesis of thiophene derivatives, including efforts to develop new antibiotic and antibacterial drugs. For instance, the synthesis of various heterocyclic compounds using thiophene-2-carboxamide and their evaluation for antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria have been reported (G. Ahmed, 2007). Another study highlighted the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives, underlining their potential in biologically active compound development (Vasu et al., 2003).
Antimicrobial and Antinociceptive Activities
The antimicrobial activity of Schiff bases of 2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide has been investigated, revealing the potential of these compounds in antimicrobial applications (M. Arora et al., 2012). Additionally, the antinociceptive activity of N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has been studied, indicating their usefulness in pain management (S. A. Shipilovskikh et al., 2020).
Anti-Inflammatory and Antioxidant Activities
Research on acid chloride derivatives of 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophen-3-Carboxamide has demonstrated their significant in vitro anti-inflammatory and antioxidant activities, suggesting their potential therapeutic applications (K. P. Kumar et al., 2008).
Advanced Synthesis Techniques
Efforts have been made towards efficient synthesis methods, such as a four-component Gewald reaction under organocatalyzed aqueous conditions for the formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing advances in synthesis techniques (M. S. Abaee, Somaye Cheraghi, 2013).
Potential in Cancer Research
A study on the synthesis, crystal structure, and antitumor activity of a related compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has shown distinct inhibitory capacity against cancer cell lines, pointing to the potential use of such compounds in cancer research (X. Ji et al., 2018).
Properties
IUPAC Name |
2-amino-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)9-5-1-2-6-10(9)20-14(21)12-8-4-3-7-11(8)22-13(12)19/h1-2,5-6H,3-4,7,19H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHHXUKDIAKLAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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